molecular formula C22H23N5O5 B2988126 3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione CAS No. 896373-88-9

3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2988126
CAS RN: 896373-88-9
M. Wt: 437.456
InChI Key: JDYLZBZRFKUEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Scientific Research Applications

Antimicrobial Activity

The compound's derivatives exhibit significant antimicrobial activity. Synthesis efforts have resulted in compounds that have been tested in vitro for antibacterial and antifungal efficacy against pathogens like Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum. These studies reveal the potential of such quinazoline derivatives in contributing to the development of new antimicrobial agents, leveraging their bioactive properties against a variety of microbial species (Vidule, 2011).

Anticancer Agents

Quinazoline derivatives have also been evaluated for their cytotoxic effects, showing promise as potential anticancer agents. A series of novel quinazolinone derivatives with substituted quinoxalindione showed cytotoxic activity against MCF-7 and HeLa cell lines, indicating their potential utility in cancer treatment. These findings underscore the versatility of quinazoline derivatives in medicinal chemistry, especially in the design of drugs targeting cancer cells (Poorirani et al., 2018).

Stability Under Stressful Conditions

The stability of quinazoline derivatives under various stress conditions has been a subject of research, providing insights crucial for pharmaceutical development. Studies have examined the stability of these compounds in the face of environmental factors such as temperature, light, and oxidants. The findings are vital for understanding the degradation pathways and improving the formulation of pharmaceutical substances containing quinazoline derivatives for enhanced drug stability (Gendugov et al., 2021).

Herbicidal Activity

Investigations into triketone-containing quinazoline-2,4-dione derivatives have revealed their potential as novel herbicides. These compounds have demonstrated significant herbicidal activity against both broadleaf and monocotyledonous weeds, offering a new avenue for the development of agrochemicals. The structure-activity relationships identified in these studies can guide the optimization of herbicide formulas, potentially leading to safer and more effective weed control solutions (Wang et al., 2014).

properties

IUPAC Name

3-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c28-20(6-3-11-26-21(29)18-4-1-2-5-19(18)23-22(26)30)25-14-12-24(13-15-25)16-7-9-17(10-8-16)27(31)32/h1-2,4-5,7-10H,3,6,11-15H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYLZBZRFKUEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

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